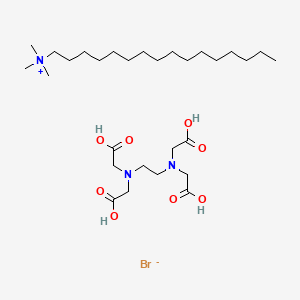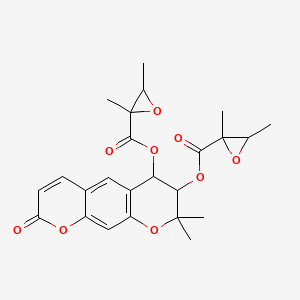![molecular formula C18H19NO B1230275 N-(2-naphthalenyl)-3-bicyclo[2.2.1]heptanecarboxamide](/img/structure/B1230275.png)
N-(2-naphthalenyl)-3-bicyclo[2.2.1]heptanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-naphthalenyl)-3-bicyclo[2.2.1]heptanecarboxamide is a member of naphthalenes.
Applications De Recherche Scientifique
Photopolymerization and Material Science
A study by Watanabe et al. (2002) developed a positive working photosensitive alicyclic polyimide precursor using a compound structurally related to N-(2-naphthalenyl)-3-bicyclo[2.2.1]heptanecarboxamide. This precursor showed excellent transparency at wavelengths above 250 nm and was used in high-contrast imaging due to the photochemical reaction of the diazonaphthoquinone compound in the polymer film (Watanabe, Shibasaki, Ando, & Ueda, 2002).
Organic Synthesis and Chemistry
Mamedov et al. (2009) researched the synthesis of bicyclic monoethers, including compounds structurally similar to N-(2-naphthalenyl)-3-bicyclo[2.2.1]heptanecarboxamide. Their study developed an effective procedure for synthesizing these monoethers, which could potentially contribute to various applications in organic synthesis (Mamedov, Piraliev, & Rasulova, 2009).
Optical and Electronic Properties
A study by Altmayer et al. (2001) explored the synthesis of donor-acceptor-substituted molecules using a bicyclo[2.2.1]heptane derivative, similar in structure to the chemical . This research provides insights into the molecular structures and electronic properties of these compounds, which are relevant in the context of material sciences and photonics (Altmayer, Gaa, Gleiter, Rominger, Kurzawa, & Schneider, 2001).
Supramolecular Chemistry and Material Science
In 2016, Kobaisi et al. reviewed developments in the field of naphthalene diimides (NDIs), which are structurally related to N-(2-naphthalenyl)-3-bicyclo[2.2.1]heptanecarboxamide. This review covered the application of NDIs in supramolecular chemistry, sensors, host-guest complexes, and molecular switching devices, illustrating the wide-ranging applications of these compounds in material science and chemistry (Kobaisi, Bhosale, Latham, Raynor, & Bhosale, 2016).
Propriétés
Nom du produit |
N-(2-naphthalenyl)-3-bicyclo[2.2.1]heptanecarboxamide |
|---|---|
Formule moléculaire |
C18H19NO |
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
N-naphthalen-2-ylbicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C18H19NO/c20-18(17-10-12-5-6-15(17)9-12)19-16-8-7-13-3-1-2-4-14(13)11-16/h1-4,7-8,11-12,15,17H,5-6,9-10H2,(H,19,20) |
Clé InChI |
KPTCFZBEMVTSKM-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2C(=O)NC3=CC4=CC=CC=C4C=C3 |
SMILES canonique |
C1CC2CC1CC2C(=O)NC3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[5-(2-Furanyl)-3-isoxazolyl]-(4-methyl-1-piperidinyl)methanone](/img/structure/B1230197.png)

![N-[(4-ethoxy-3-methoxyphenyl)methyl]-N-methyl-2-(3-pyridinyl)-4-quinazolinamine](/img/structure/B1230201.png)
![Methyl 7-[5-hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]hept-5-enoate](/img/structure/B1230203.png)
![2-[(2-nitro-3-pyridinyl)oxy]-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B1230205.png)




![2,2-dimethyl-N-[2,2,2-trichloro-1-(2-pyrimidinylthio)ethyl]propanamide](/img/structure/B1230213.png)

![1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-[2-(3-methylphenyl)ethyl]-3-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B1230215.png)
